ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core, substituted with a 4-fluorophenylacetamido group at position 5, a 4-methoxyphenyl group at position 3, and an ethyl carboxylate moiety at position 1. Its structural complexity arises from the interplay of electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) substituents, which influence its electronic and steric properties .
Properties
IUPAC Name |
ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-33-24(31)21-18-13-34-22(26-19(29)12-14-4-6-15(25)7-5-14)20(18)23(30)28(27-21)16-8-10-17(32-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSKGVVOYHPTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of Functional Groups: The fluorophenyl, methoxyphenyl, and acetamido groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazines class. It features a thieno[3,4-d]pyridazine core with fluorophenyl, methoxyphenyl, and acetamido functional groups, giving it unique chemical and biological properties. It is used as a building block for synthesizing complex molecules and as a reagent in organic reactions.
Applications in Scientific Research
This compound has diverse applications in scientific research, particularly in chemistry and biology.
Chemistry
- Building Block for Synthesis: It serves as a fundamental component in creating more complex molecules.
- Reagent: It is utilized in various organic reactions.
Biology
- Target of Action: Similar compounds, like indole derivatives, have a high affinity for multiple receptors.
- Mode of Action: It may interact with targets through mechanisms such as electrophilic substitution.
- Biochemical Pathways: Similar compounds have affected antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
- Result of Action: Some similar compounds have demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.04 to 21 μg/mL.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Lipophilicity: The trifluoromethyl group in the analog from significantly increases lipophilicity compared to the methoxy or amino groups, impacting membrane permeability and bioavailability.
Comparison with Pyrazolo[3,4-d]pyrimidine Analogs
These compounds often exhibit kinase inhibitory activity, as seen in the compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (mass: 560.2 g/mol, MP: 227–230°C) .
Key Observations:
- Biological Activity: Pyrazolo[3,4-d]pyrimidines are often optimized for kinase inhibition, whereas thieno[3,4-d]pyridazines may target different pathways due to sulfur incorporation.
- Thermal Stability: The pyrazolo[3,4-d]pyrimidine analog’s higher melting point (227–230°C) suggests greater crystallinity, possibly due to planar chromenone systems .
Research Findings and Structural Insights
Pharmacological Potential
For instance, the 4-aminophenyl-substituted analog in may exhibit improved aqueous solubility due to its polar amino group.
Biological Activity
Ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure, characterized by a thieno[3,4-d]pyridazine core and various substituents, suggests potential biological activities that merit exploration.
Chemical Structure and Properties
The compound's structure includes:
- Thieno[3,4-d]pyridazine core : A bicyclic structure contributing to its biological activity.
- Substituents :
- Fluorophenyl group : Known for enhancing lipophilicity and biological activity.
- Methoxyphenyl group : Often associated with antioxidant properties.
- Acetamido group : Can influence solubility and reactivity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of precursors.
- Introduction of Functional Groups : Substitution reactions to add fluorophenyl, methoxyphenyl, and acetamido groups.
- Esterification : Finalizing the structure by forming the ethyl ester.
Antiviral Properties
Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity. For instance, N-Heterocycles have been shown to possess antiviral properties against various viruses including HIV and HSV-1 . The structure-activity relationship (SAR) indicates that modifications in the substituent groups can enhance antiviral efficacy.
Anticancer Activity
Research has highlighted the potential anticancer properties of thienopyridazines. For example:
- Compounds with similar structures demonstrated significant activity against colon carcinoma (IC50 values around 6.2 μM) and breast cancer cell lines (IC50 values ranging from 27.3 to 43.4 μM) .
- The presence of methoxy groups is often linked to enhanced antiproliferative effects due to their electron-donating nature which stabilizes reactive intermediates.
Enzyme Inhibition
Inhibition of metabolic enzymes has also been observed:
- Some derivatives have shown potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antiviral | HIV | 0.12 | |
| Compound B | Anticancer | HCT-116 | 6.2 | |
| Compound C | Enzyme Inhibition | AChE | Not specified |
Summary of Findings
- Antiviral Activity : Compounds similar to this compound have demonstrated promising antiviral properties through SAR analyses.
- Anticancer Potential : The compound's structural features suggest it may inhibit cancer cell proliferation effectively, with studies reporting significant IC50 values against various cancer cell lines.
- Enzyme Inhibition : Potential applications in treating neurological conditions due to enzyme inhibition capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
